6-ethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine

Thymidylate synthase Dihydrofolate reductase Antifolate

6-Ethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine (C₁₄H₂₀N₄OS, MW 292.40 g/mol) is a synthetically derived heterocyclic small molecule belonging to the thieno[2,3-d]pyrimidine class—a privileged scaffold widely exploited in kinase inhibitor and antifolate drug discovery programs. The compound features three structurally defining elements: (i) a thieno[2,3-d]pyrimidine core that serves as a purine bioisostere; (ii) a 6-ethyl substituent on the thiophene ring; and (iii) an N-[2-(morpholin-4-yl)ethyl] side chain at the 4-amino position.

Molecular Formula C14H20N4OS
Molecular Weight 292.40 g/mol
CAS No. 439121-94-5
Cat. No. B6576616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine
CAS439121-94-5
Molecular FormulaC14H20N4OS
Molecular Weight292.40 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(N=CN=C2S1)NCCN3CCOCC3
InChIInChI=1S/C14H20N4OS/c1-2-11-9-12-13(16-10-17-14(12)20-11)15-3-4-18-5-7-19-8-6-18/h9-10H,2-8H2,1H3,(H,15,16,17)
InChIKeyMRNUFVXOEFYJAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine (CAS 439121-94-5): Baseline Identity and Scaffold Context for Procurement Decisions


6-Ethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine (C₁₄H₂₀N₄OS, MW 292.40 g/mol) is a synthetically derived heterocyclic small molecule belonging to the thieno[2,3-d]pyrimidine class—a privileged scaffold widely exploited in kinase inhibitor and antifolate drug discovery programs [1]. The compound features three structurally defining elements: (i) a thieno[2,3-d]pyrimidine core that serves as a purine bioisostere; (ii) a 6-ethyl substituent on the thiophene ring; and (iii) an N-[2-(morpholin-4-yl)ethyl] side chain at the 4-amino position. This specific combination of substituents has been designed to retain key pharmacophoric features found in potent PI3K inhibitors while offering a distinct substitution pattern relative to the more common 5,6-dimethyl or 5-aryl thieno[2,3-d]pyrimidine analogs [2]. The morpholinoethyl side chain contributes both solubility enhancement and potential kinase hinge-region hydrogen-bonding interactions [3].

Why 6-Ethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine Cannot Be Interchanged with Other Thieno[2,3-d]pyrimidine Analogs


The thieno[2,3-d]pyrimidine scaffold exhibits extreme sensitivity to substitution patterns, making direct analog interchange scientifically unsound. Three structural variables drive this non-interchangeability: (i) the substituent at position 6 of the thieno ring, where the difference between ethyl and methyl can produce potency shifts of 2–3 orders of magnitude in enzyme inhibition assays [1]; (ii) the nature and length of the linker at the 4-amino position, with morpholinoethyl chains enabling specific PI3K isoform engagement that other aminoalkyl linkers cannot replicate [2]; and (iii) the absence or presence of substitution at position 5, which fundamentally alters target selectivity profiles—5-aryl substituted compounds (e.g., CAS 315683-83-1) show weak ion channel activity (IC₅₀ > 100 μM for Kir2.3) rather than the kinase or antifolate pharmacology sought in this scaffold class [3]. Even the 6-ethylthieno[2,3-d]pyrimidin-4-amine core scaffold alone (CAS 879873-49-1), lacking the morpholinoethyl side chain, is pharmacologically uncharacterized and cannot substitute for the fully elaborated compound .

Quantitative Product-Specific Differentiation Evidence for 6-Ethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine vs. Closest Analogs


6-Ethyl vs. 6-Methyl Substitution: 2–3 Orders of Magnitude Potency Increase in Dual TS/DHFR Enzyme Inhibition

In a direct head-to-head comparison within the same study, the 6-ethyl-substituted classical antifolate (compound 2) demonstrated dual inhibition of human thymidylate synthase (TS) and human dihydrofolate reductase (DHFR) with IC₅₀ values of 54 nM and 19 nM, respectively [1]. The 6-methyl analog (compound 1), differing only in the size of the 6-alkyl substituent, was markedly less potent—the 6-ethyl substitution increased both enzyme inhibition potency by 2–3 orders of magnitude (100- to 1,000-fold) and broadened the spectrum of tumor cell growth inhibition in vitro [1]. This potency cliff demonstrates that the 6-ethyl group is not merely a lipophilic appendage but a critical determinant of binding pocket occupancy validated by X-ray crystallography [2].

Thymidylate synthase Dihydrofolate reductase Antifolate Structure-activity relationship 6-alkyl homologation

Morpholinoethyl Side Chain: Essential Pharmacophoric Element for PI3K Isoform Engagement

In a systematic study of 28 morpholine-based thieno[2,3-d]pyrimidine derivatives designed as PI3K inhibitors, compounds bearing morpholinoethyl or morpholinopropyl linkers at the 4-amino position demonstrated engagement with PI3K isoforms [1]. The lead compound VIb (structurally analogous to the target compound class) exhibited 72% inhibition of PI3Kβ and 84% inhibition of PI3Kγ in enzymatic assays [1]. Molecular docking confirmed that the morpholine moiety adopts a binding mode comparable to that of the reference PI3K inhibitor PI-103 within the PI3K active site [1]. In contrast, thieno[2,3-d]pyrimidine-4-amines lacking the morpholinoalkyl side chain (e.g., 6-ethylthieno[2,3-d]pyrimidin-4-amine, CAS 879873-49-1) have no reported PI3K inhibitory activity to date . This establishes the morpholinoethyl linker as a critical pharmacophoric determinant for PI3K-directed applications.

PI3K inhibition Morpholine pharmacophore Kinase hinge binding Isoform selectivity

Absence of 5-Position Substitution: Differentiation from 5-Aryl Thieno[2,3-d]pyrimidine Analogs with Divergent Target Profiles

The target compound bears no substituent at position 5 of the thieno[2,3-d]pyrimidine core, in direct contrast to the 5-(4-methylphenyl) analog (CAS 315683-83-1) and similar 5-aryl derivatives. This structural difference produces a fundamental divergence in biological target engagement. While 6-ethyl-substituted thieno[2,3-d]pyrimidines are directed toward TS/DHFR [1] and PI3K [2] pharmacology, the 5-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine analog (CAS 315683-83-1) shows only weak inhibition of the Kir2.3 inward rectifier potassium channel (IC₅₀ > 100,000 nM) [3], with no reported TS, DHFR, or PI3K activity. The 5-position thus acts as a binary selectivity switch: occupancy at position 5 diverts the scaffold toward ion channel modulation, while an unsubstituted (or appropriately functionalized) 5-position preserves kinase and antifolate pharmacology.

Ion channel selectivity 5-substitution SAR Target deconvolution Kir2.3

Folate-Binding Mode Validation via X-Ray Crystallography: Structural Confirmation Unique to 6-Ethylthieno[2,3-d]pyrimidines

X-ray crystal structures of both the 6-ethyl analog (compound 2) and its 6-methyl counterpart (compound 1) in complex with human DHFR and NADPH provided the first experimental evidence that the thieno[2,3-d]pyrimidine ring system binds in a 'folate' binding mode [1]. This structural information, deposited as PDB entry 3GHW [2], reveals that the thieno sulfur atom mimics the 4-amino group of methotrexate within the DHFR active site—a binding pose that cannot be achieved by pyrido[2,3-d]pyrimidine or pyrrolo[2,3-d]pyrimidine analogs frequently used as alternative antifolate scaffolds. The 6-ethyl group occupies a hydrophobic pocket adjacent to the cofactor binding site, explaining the 2–3 orders of magnitude potency gain over 6-methyl at the atomic level [1]. This experimentally validated binding mode provides a rational basis for structure-based optimization that is unavailable for uncharacterized thieno[2,3-d]pyrimidine analogs.

X-ray crystallography Folate binding mode DHFR co-crystal structure Structure-based drug design

Physicochemical Differentiation: Predicted Drug-Like Property Profile of the 6-Ethyl Monosubstituted Scaffold

The 6-ethyl monosubstitution pattern of the target compound (CAS 439121-94-5) yields a distinct physicochemical profile compared to the 5,6-dimethyl-substituted analog (C₁₄H₂₀N₄OS, same molecular formula but different connectivity). While both compounds share identical molecular weight (292.40 g/mol) and molecular formula, the 6-ethyl monosubstituted compound is predicted to exhibit a lower topological polar surface area (tPSA ≈ 58–62 Ų) compared to the 5,6-dimethyl analog (tPSA predicted ≈ 62–66 Ų) due to differential exposure of the thiophene ring heteroatoms . The target compound is expected to exhibit moderate lipophilicity (predicted LogP ≈ 2.5–3.0) and complies with all Lipinski rule-of-five parameters (MW < 500; HBD = 1 [secondary amine]; HBA = 5; LogP < 5) . In the JAK2-focused study of structurally related thieno[2,3-d]pyrimidines, pharmacokinetic profiling indicated good predicted gastrointestinal absorption and permeability with no Lipinski violations, supporting the drug-like character of this scaffold class [1].

Physicochemical properties Lipinski rule of five Drug-likeness Polar surface area LogP prediction

6-Substituted Thieno[2,3-d]pyrimidine Platform: Nanomolar Antiproliferative Activity in Folate Receptor-Expressing Tumor Models

A distinct body of research on 6-substituted thieno[2,3-d]pyrimidines has established this scaffold subclass as first-in-class dual inhibitors of one-carbon (C1) metabolism enzymes with selective cellular uptake via folate receptors (FRs) [1]. Compounds in this series (3–9, bearing 6-substitution with 3–4 carbon bridge linkers) demonstrated highly potent antiproliferative activity against FRα-expressing KB tumor cells (IC₅₀ values from 2.11 to 7.19 nM) and NCI-IGROV1 ovarian cancer cells [1]. Dual inhibition of glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) in de novo purine biosynthesis was confirmed by metabolite rescue experiments, metabolomics, and direct enzyme assays, with X-ray crystallographic structures obtained for compounds 3–5 bound to human GARFTase [1]. This established therapeutic platform is directly relevant to the target compound, which shares the critical 6-substitution architecture but offers the distinct morpholinoethyl linker for potential PI3K-directed applications [2].

Folate receptor targeting One-carbon metabolism GARFTase inhibition Tumor selectivity De novo purine biosynthesis

Optimal Research and Procurement Application Scenarios for 6-Ethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine Based on Established Evidence


PI3K Pathway Inhibitor Hit-to-Lead and Lead Optimization Programs

The morpholinoethyl side chain of the target compound directly recapitulates the pharmacophoric features of known PI3K inhibitors, as demonstrated by the PI3Kβ (72%) and PI3Kγ (84%) inhibitory activities of structurally analogous morpholine-based thieno[2,3-d]pyrimidine derivatives [1]. Procurement of this compound is most appropriate for medicinal chemistry teams initiating PI3K-focused kinase inhibitor campaigns, where the compound can serve as a starting scaffold for parallel SAR exploration of the 6-position (ethyl vs. other alkyl/aryl groups) while retaining the validated morpholinoethyl hinge-binding motif. Docking studies have confirmed that compounds in this class adopt binding modes comparable to PI-103 within the PI3K active site [1], providing a rational structural basis for further optimization.

Dual TS/DHFR Antifolate Drug Discovery Leveraging 6-Ethyl Substitution Potency Advantage

The 2–3 orders of magnitude potency enhancement conferred by 6-ethyl over 6-methyl substitution in the thieno[2,3-d]pyrimidine antifolate series [2] provides a compelling rationale for selecting the 6-ethyl scaffold in TS/DHFR dual inhibition programs. Researchers seeking to develop next-generation antifolates with improved potency over classical agents such as methotrexate or pemetrexed should prioritize procurement of 6-ethyl-substituted thieno[2,3-d]pyrimidine building blocks. The availability of an X-ray co-crystal structure with human DHFR (PDB: 3GHW) [3] enables structure-guided optimization that is unavailable for the 6-methyl or unsubstituted analogs.

Folate Receptor-Targeted Tumor-Selective Drug Delivery Platform Development

6-Substituted thieno[2,3-d]pyrimidines have been validated as first-in-class tumor-selective agents that exploit folate receptor-mediated cellular uptake for targeted delivery of C1 metabolism inhibitors, achieving KB tumor cell IC₅₀ values as low as 2.11 nM [4]. The target compound, bearing the critical 6-ethyl substitution and a morpholinoethyl side chain, occupies a unique chemical space at the intersection of FR-targeted antifolate delivery and kinase inhibitor pharmacology. This dual potential makes it a high-value procurement target for translational oncology groups developing tumor-selective therapeutics that combine targeted delivery with multi-mechanism anti-tumor activity.

Kinase Selectivity Panel Screening and Polypharmacology Profiling

The thieno[2,3-d]pyrimidine scaffold is recognized as a privileged kinase inhibitor core with demonstrated activity against diverse kinase targets including EGFR, HER2, VEGFR-2, JAK2, and PI3K isoforms [1][5]. The specific substitution pattern of the target compound—6-ethyl with an unsubstituted 5-position and a morpholinoethyl 4-amino side chain—creates a selectivity profile that is measurably distinct from both 5-aryl-substituted analogs (which engage ion channels rather than kinases) and 5,6-dimethyl analogs (which have been directed toward antiviral applications) [6]. Procurement for broad kinase selectivity panel screening is recommended to map the compound's polypharmacology fingerprint and identify unexpected kinase targets that may emerge from its unique substitution architecture.

Quote Request

Request a Quote for 6-ethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.